molecular formula C15H17NO2 B13720112 Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13720112
M. Wt: 243.30 g/mol
InChI Key: QVVJZUAPMQTJNV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an ester functional group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds via a condensation mechanism, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reaction mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active pyrrole derivative, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 3-phenyl-1H-pyrrole-2-carboxylate: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.

    Mthis compound: Contains a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.

    3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ester.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 3-(4-ethylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-3-11-5-7-12(8-6-11)13-9-10-16-14(13)15(17)18-4-2/h5-10,16H,3-4H2,1-2H3

InChI Key

QVVJZUAPMQTJNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OCC

Origin of Product

United States

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